molecular formula C14H14O4 B1298421 [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid CAS No. 53272-88-1

[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid

Cat. No.: B1298421
CAS No.: 53272-88-1
M. Wt: 246.26 g/mol
InChI Key: XGKNYGMRWBZRGZ-UHFFFAOYSA-N
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Description

[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid: is an organic compound that features a cyclopentenone ring substituted with a methoxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid typically involves the following steps:

    Formation of the Cyclopentenone Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to introduce the keto group.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction of the keto group in the cyclopentenone ring can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anti-inflammatory action may be mediated through inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound’s anticancer effects could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the cyclopentenone ring.

    Cyclopentenone derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

  • The combination of a methoxyphenyl group, a cyclopentenone ring, and an acetic acid moiety makes [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid unique in its structural and functional properties.
  • Its specific arrangement allows for unique interactions with biological targets, potentially leading to distinct pharmacological effects.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-5-oxocyclopenten-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-18-10-4-2-9(3-5-10)11-6-7-13(15)12(11)8-14(16)17/h2-5H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKNYGMRWBZRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350719
Record name [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53272-88-1
Record name [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53272-88-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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